6-iodo-1H-indazole
Overview
Description
6-Iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The introduction of an iodine atom at the 6th position of the indazole ring enhances its reactivity and potential for further functionalization. This compound is particularly significant in the synthesis of pharmaceuticals, including anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-1H-indazole typically involves the iodination of 1H-indazole. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalytic amounts of iodine and a suitable oxidant in a solvent system optimized for industrial processes ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Reactions: Formation of 6-substituted indazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced indazole derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
Scientific Research Applications
6-Iodo-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Key intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and other therapeutic agents.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
1H-Indazole: The parent compound without the iodine substitution.
6-Bromo-1H-indazole: Similar structure with a bromine atom instead of iodine.
6-Chloro-1H-indazole: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 6-Iodo-1H-indazole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules. Compared to its bromo and chloro counterparts, the iodine atom provides different electronic and steric properties, influencing the compound’s reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
6-iodo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGAXJZKQDNFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514491 | |
Record name | 6-Iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261953-36-0 | |
Record name | 6-Iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261953-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-1H-indazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261953360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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